5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Catalog No.
S14228312
CAS No.
M.F
C10H9FO3
M. Wt
196.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Product Name

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

IUPAC Name

5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

InChI

InChI=1S/C10H9FO3/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5H,1-2H3

InChI Key

BCDJCHMCNCNMPP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C(=CC=C2)F)C(=O)O1)C

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxin core with a fluorine atom and two methyl groups attached. Its molecular formula is C10H9FO3C_{10}H_{9}FO_{3}, and it has a molecular weight of 196.17 g/mol. The compound is identified by the CAS number 888958-32-5. The structural features of this compound suggest potential applications in pharmaceuticals and agrochemicals due to its ability to interact with biological systems effectively .

Typical for compounds containing dioxin rings. These reactions may include:

  • Electrophilic Aromatic Substitution: The presence of the fluorine atom makes the compound susceptible to electrophilic attack, allowing for substitution reactions at the aromatic ring.
  • Nucleophilic Substitution: The carbonyl group in the structure can undergo nucleophilic attack, leading to various derivatives that may possess different biological activities.
  • Reduction Reactions: The carbonyl group can also be reduced to form alcohol derivatives, which may further enhance its pharmacological properties.

The synthesis of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves multi-step organic reactions. A general synthetic route might include:

  • Formation of the Dioxin Core: Starting from suitable phenolic precursors and employing methods such as cyclization reactions.
  • Fluorination: Introducing the fluorine atom can be achieved through electrophilic fluorination techniques or by using fluoride sources in nucleophilic substitutions.
  • Methylation: The introduction of methyl groups can be performed using alkylation methods involving methyl iodide or other methylating agents.

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has potential applications in several fields:

  • Pharmaceuticals: As a scaffold for drug development targeting various diseases due to its biological activity.
  • Agrochemicals: Its antimicrobial properties could be utilized in developing herbicides or fungicides.
  • Material Science: The compound may serve as a precursor for creating novel materials with specific properties.

Interaction studies are crucial for understanding how 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to enzymes or receptors.
  • Metabolic Pathway Analysis: Investigating how the compound is metabolized within biological systems and its potential effects on metabolic processes.
  • Toxicological Studies: Assessing any adverse effects resulting from exposure to the compound.

Several compounds share structural similarities with 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. A comparison highlights its uniqueness:

Compound NameCAS NumberMolecular FormulaUnique Features
7-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one2177257-81-5C₁₀H₉FO₃Fluorine at position 7 instead of 5
(Z)-8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl2415364-10-0C₁₂H₁₀BrFO₃Contains a bromovinyl substituent
(R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one452339-73-0C₁₃H₁₅NO₄Incorporates an oxazolidine ring

These compounds highlight the structural diversity within this chemical class while showcasing the unique positioning of substituents in 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one that may influence its biological activity and applications .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

196.05357231 g/mol

Monoisotopic Mass

196.05357231 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

Explore Compound Types